Technical Guide: 4-Bromobenzene-d (1-Bromo-4-deuterobenzene)
Technical Guide: 4-Bromobenzene-d (1-Bromo-4-deuterobenzene)
[1]
Executive Summary
4-Bromobenzene-d (IUPAC: 1-Bromo-4-deuterobenzene; CAS: 13122-33-3) is a selectively deuterated aromatic building block critical to the pharmaceutical "Deuterium Switch" strategy.[1] Unlike per-deuterated solvents (e.g., Benzene-
This structural specificity is paramount in medicinal chemistry.[1] The para-position of phenyl rings is a primary "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).[1] By substituting the C-H bond with a stronger C-D bond at this site, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to reduce metabolic clearance rates without altering the drug's binding affinity or potency.[]
This guide details the physicochemical specifications, high-fidelity synthesis protocols, and strategic applications of 1-Bromo-4-deuterobenzene in modern drug development.[1]
Chemical Specifications & Characterization
The following data distinguishes the monodeuterated species from its non-labeled analog. Note the distinct molecular weight and NMR signature used for quality control.
Table 1: Physicochemical Profile
| Property | Specification | Notes |
| Chemical Name | 1-Bromo-4-deuterobenzene | Also: p-Deuterobromobenzene |
| CAS Number | 13122-33-3 | Unlabeled CAS: 108-86-1 |
| Molecular Formula | ||
| Molecular Weight | 158.01 g/mol | +1.006 Da shift vs. standard (157.[1][3][4][5][6]01) |
| Isotopic Purity | Critical for metabolic studies | |
| Appearance | Clear, colorless liquid | Darkens on light exposure |
| Density | Slightly denser than unlabeled (1.49 g/mL) | |
| Boiling Point | Negligible difference from unlabeled | |
| Flash Point | Flammable Liquid (Cat 3) |
Spectroscopic Validation[1]
-
H-NMR (400 MHz, CDCl
): The standard AA'BB'C pattern of bromobenzene simplifies. The signal at the para position (typically 7.2–7.3 ppm) disappears. The remaining aromatic protons appear as two distinct doublets (AA'BB' system) integrating to 2H each.[1] -
MS (EI): Molecular ion peak
at m/z 158/160 (1:1 ratio due to Br/ Br) confirming mono-deuteration.[1]
Synthesis Architecture: Regioselective Metallation
High-purity 1-Bromo-4-deuterobenzene cannot be efficiently synthesized via H/D exchange under acidic conditions due to scrambling (ortho/para competition).[1] The industry-standard protocol utilizes Lithium-Halogen Exchange on a di-halogenated precursor to ensure 100% regioselectivity.[1]
Protocol: Cryogenic Lithium-Halogen Exchange
Objective: Synthesize 1-Bromo-4-deuterobenzene from 1-bromo-4-iodobenzene. Rationale: The C-I bond is weaker than the C-Br bond, allowing selective lithiation at the para position without disturbing the bromine atom.
Reagents
-
Substrate: 1-Bromo-4-iodobenzene (
).[1][3][4][7] -
Exchange Reagent:
-Butyllithium (1.6 M in hexanes) OR -Propylmagnesium chloride (TurboGrignard).[1] -
Quench: Deuterium Oxide (
, D). -
Solvent: Anhydrous THF (Tetrahydrofuran).[1]
Step-by-Step Workflow
-
Setup: Flame-dry a 250 mL Schlenk flask under Argon atmosphere. Add 1-Bromo-4-iodobenzene (10 mmol) and anhydrous THF (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents benzyne formation and scrambling.
-
Lithiation: Add
-BuLi (10.5 mmol) dropwise over 20 minutes. -
Deuterium Quench: Rapidly inject
(15 mmol, 1.5 eq) into the cold solution.-
Observation: The reaction is highly exothermic; ensure efficient stirring.[1]
-
-
Workup: Allow to warm to room temperature. Dilute with diethyl ether, wash with water (2x) and brine (1x).[1] Dry over
.[1][3] -
Purification: Fractional distillation is required to remove any trace butyl-byproducts, though the boiling point difference usually allows simple rotary evaporation for rough applications.[1]
Visualization: Synthesis Pathway
Strategic Application: The Deuterium Switch[2][10][11]
In drug discovery, 4-Bromobenzene-d serves as a modular building block.[1] It is typically coupled to a drug scaffold via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[1]
Mechanism: Metabolic Blocking
The Carbon-Deuterium (C-D) bond is approximately 6–10 times more stable than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of deuterium.[1]
-
Primary Effect: If the para-position of a phenyl ring is the rate-determining site of metabolism (e.g., hydroxylation by CYP450), deuteration can significantly increase the drug's half-life (
). -
Outcome: Lower dosing frequency, reduced toxic metabolites, and improved patient compliance.
Experimental Workflow: Cross-Coupling
To install the deuterated phenyl ring onto a drug core:
-
Activation: Convert 1-Bromo-4-deuterobenzene to a boronic acid (4-deuterophenylboronic acid) via borate trapping.
-
Coupling: React with an aryl halide scaffold using
and . -
Result: A drug candidate with a "silent" isotopic label at the metabolic soft spot.[1]
Visualization: Metabolic Fate
Handling & Safety Specifications
While deuterated, the chemical hazards remain identical to bromobenzene. However, isotopic integrity requires specific storage protocols.
-
Hygroscopy: Deuterated compounds can undergo H/D exchange if exposed to atmospheric moisture over long periods, particularly in the presence of acidic impurities.
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.
-
Safety:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204136, Benzene-d, 4-bromo-. Retrieved from [Link][1]
-
Timmins, G. S. (2017). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents.[1] (Discusses the mechanism of DKIE in drug design).
Sources
- 1. 4-Bromoazobenzene | C12H9BrN2 | CID 226037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Benzene-d, 4-bromo- | C6H5Br | CID 12204136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromobenzene CAS#: 108-86-1 [m.chemicalbook.com]
- 6. 108-86-1 CAS MSDS (Bromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. isotope.com [isotope.com]
- 8. quora.com [quora.com]
